TEFR1 protein - 175419-95-1

TEFR1 protein

Catalog Number: EVT-1511956
CAS Number: 175419-95-1
Molecular Formula: C9H9NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TEFR1 is predominantly found in eukaryotic cells, particularly in yeast and higher organisms. It belongs to a family of proteins that are involved in various aspects of translation and is characterized by its ability to bind GTP (guanosine triphosphate). This binding is essential for its function, as it provides the energy required for the conformational changes necessary during protein synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of TEFR1 can be achieved through several methods, with cell-free protein synthesis (CFPS) being a prominent technique. CFPS allows for the production of proteins without the need for living cells, utilizing extracts from sources such as Escherichia coli or wheat germ. These systems can be categorized into coupled transcription-translation systems or translation-only systems, depending on whether DNA or mRNA serves as the template.

  1. Cell-Free Systems:
    • Extract-Based Systems: Utilize crude extracts from cells that are rich in ribosomes and translation machinery.
    • PURE System: A more refined approach using purified components to minimize protease activity and enhance control over reaction conditions .
  2. Optimization Parameters: Factors such as plasmid concentration, ribosomal binding site sequences, and reaction conditions (like magnesium ion concentration) significantly influence the yield and efficiency of TEFR1 synthesis .
Molecular Structure Analysis

Structure and Data

TEFR1 protein exhibits a complex three-dimensional structure that is critical for its function. The structure typically comprises several domains that facilitate its interaction with ribosomes and tRNA.

  • Key Features:
    • GTP Binding Domain: Essential for energy transfer during translation.
    • Elongation Factor Domain: Interacts with tRNA and ribosomal subunits.

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics during translation.

Chemical Reactions Analysis

Reactions and Technical Details

TEFR1 participates in several key reactions during protein synthesis:

  1. GTP Hydrolysis: The conversion of GTP to GDP (guanosine diphosphate) provides energy for the translocation of the ribosome along mRNA.
  2. Aminoacyl-tRNA Binding: TEFR1 facilitates the binding of aminoacyl-tRNA to the A-site of the ribosome, ensuring that the correct amino acid is added to the polypeptide chain.

These reactions are crucial for maintaining the fidelity and speed of protein synthesis.

Mechanism of Action

Process and Data

The mechanism by which TEFR1 operates involves several steps:

  1. GTP Binding: TEFR1 binds to GTP when it is in an inactive state.
  2. Aminoacyl-tRNA Delivery: Upon binding to a ribosome at the A-site, TEFR1 undergoes a conformational change that allows it to deliver aminoacyl-tRNA.
  3. GTP Hydrolysis: This step triggers another conformational change that releases TEFR1 from the ribosome and regenerates it for another round of elongation.

This cycle is vital for efficient protein synthesis and is tightly regulated by various factors within the cell .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TEFR1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight typically ranges between 40-50 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Stability: The stability of TEFR1 can be influenced by environmental factors such as temperature and pH, which affect its conformation and activity.

These properties are critical for understanding how TEFR1 functions within different cellular environments.

Applications

Scientific Uses

TEFR1 protein has various applications in scientific research:

  • Protein Synthesis Studies: Its role in translation makes it a key focus in studies aimed at understanding protein synthesis mechanisms.
  • Biotechnology Applications: TEFR1 can be utilized in recombinant DNA technology to enhance protein expression systems.
  • Therapeutic Development: Understanding its function may lead to novel therapeutic strategies targeting translation processes in diseases such as cancer.
Molecular Characterization of TEFR1 Protein

Gene Structure and Genomic Organization

TEFR1 (Transcriptional Enhancer Factor-Related 1), also designated as TEAD4 in humans, is encoded by the TEAD4 gene located on chromosome 12 in humans (12p12.2) and chromosome 6 in mice [7] [10]. The gene spans approximately 81 kb of genomic DNA and comprises 13 exons, with alternative promoter usage and splicing generating functional diversity. The promoter region contains conserved cis-regulatory elements, including serum response elements (SREs) and binding sites for mitogen-activated transcription factors (e.g., AP-1), which mediate its induction by growth factors like FGF-1 and platelet-derived growth factor (PDGF-BB) [7].

Table 1: Genomic Organization of TEFR1 (TEAD4)

SpeciesChromosomeGene SymbolExon CountTranscript Length (kb)
Human12TEAD41381.26
Mouse6Tead41273.67
Rat4Tead41147.09

Data sourced from genomic annotations [10]

Protein Isoforms and Splice Variants

TEFR1 exists as multiple isoforms due to alternative splicing and distinct transcriptional start sites:

  • TEFR1a: The full-length 427-amino-acid isoform in mice, containing all functional domains [4].
  • TEFR1b: A 384-amino-acid variant lacking 43 residues downstream of the TEA domain due to exon skipping. This isoform retains DNA-binding capability but exhibits altered transactivation potential [4].
  • hicp75TNFR: A tissue-specific isoform (unrelated to TNF signaling) with an alternate N-terminus, enriched in skeletal muscle and lung tissue [7] [10].

These isoforms display temporal and spatial expression patterns: TEFR1a/b are upregulated during skeletal muscle differentiation (myogenesis), while mitogen-stimulated fibroblasts predominantly express TEFR1b [4] [7]. High-throughput studies confirm that >90% of human genes undergo alternative splicing, contributing to functional diversification in cellular processes like proliferation and differentiation [9].

Table 2: TEFR1 Isoforms and Functional Properties

IsoformLength (aa)Domain StructureExpression ContextFunctional Impact
TEFR1a (full-length)427TEA + YBD + ADMyogenesis, embryonic muscleFull transactivation
TEFR1b384TEA + truncated ADFibroblast proliferationReduced activation potency
hicp75TNFR~430TEA + unique N-terminal sequenceLung, Golgi retentionIntracellular signaling pool

Structural Domains and Motifs

TEA/ATTS DNA-Binding Domain

The TEA domain (residues 45–122 in humans) is an evolutionarily conserved DNA-binding module that adopts a helix-loop-helix fold. This domain recognizes the canonical 5′-GGAATG-3′ motif (M-CAT element) in target gene enhancers/promoters, such as those driving myosin heavy chain expression [4] [10]. Structural studies reveal that the TEA domain forms a homodimer that clamps onto DNA through major groove interactions, with conserved residues (e.g., Tyr73, Asn69) mediating base-specific contacts [10]. Mutations in this domain abolish DNA binding and impair myogenic differentiation.

Transcriptional Activation/Repression Domains

  • Transcriptional Activation Domain (AD): Located C-terminal to the TEA domain (residues 300–427 in mice), this intrinsically disordered region recruits coactivators like YAP (Yes-associated protein) and VGLL4. The AD’s activity is validated by GAL4-TEFR1 fusion assays, which stimulate reporter gene expression >20-fold [4] [10].
  • Regulatory motifs: A PXXP motif (residues 250–260) facilitates binding to SH3-domain-containing proteins, while phosphorylation sites (e.g., Ser322) modulate cofactor recruitment in response to Hippo pathway signaling [10].

Evolutionary Conservation Across Species

TEFR1/TEAD4 is highly conserved from Drosophila to mammals, underscoring its role in essential biological processes:

  • DNA-binding domain: 69–71% identity between human TEAD4 and Drosophila Scalloped [10].
  • Full-length protein: 91–100% identity across mammals (e.g., 99.5% human-bovine; 93.7% human-mouse) [10].

Functional conservation is evident in phenotypes: Drosophila Scalloped mutants exhibit wing defects, while murine Tead4 knockouts display embryonic lethality due to failed trophectoderm specification [10]. The gene’s synteny is preserved, with flanking genes (CDK4, METTL1) conserved on chromosome 12 in mammals.

Table 3: Evolutionary Conservation of TEFR1/TEAD4

SpeciesProtein Identity (%)DNA-Binding Identity (%)Phenotype of Loss-of-Function
Homo sapiens100 (Reference)100 (Reference)Embryonic lethal (inferred)
Mus musculus99.391.8Trophectoderm defects
Danio rerio91.780.2Altered myogenesis
Drosophila melanogaster69.663.2Wing malformation

Evolutionary profiles derived from ConSurf-DB and cross-species alignments [6] [10]

Properties

CAS Number

175419-95-1

Product Name

TEFR1 protein

Molecular Formula

C9H9NO2

Synonyms

TEFR1 protein

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